3-{[1-(butan-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
Description
This compound belongs to the 3,4-dihydroquinazolin-4-one class, characterized by a bicyclic quinazolinone core substituted with a 7-methoxy group and a 1-(butan-2-yl)piperidin-4-ylmethyl side chain at position 2. The butan-2-yl group introduces a branched alkyl chain on the piperidine ring, which may enhance lipophilicity and influence receptor binding compared to simpler alkyl substituents . The 7-methoxy group is a conserved feature in several analogs, suggesting its role in modulating electronic properties or hydrogen-bonding interactions .
Properties
IUPAC Name |
3-[(1-butan-2-ylpiperidin-4-yl)methyl]-7-methoxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-4-14(2)21-9-7-15(8-10-21)12-22-13-20-18-11-16(24-3)5-6-17(18)19(22)23/h5-6,11,13-15H,4,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYAXSHSGHHDTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCC(CC1)CN2C=NC3=C(C2=O)C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(butan-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the piperidine ring, the quinazolinone core, and their subsequent coupling. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Quinazolinone Core: This often involves the condensation of anthranilic acid derivatives with carbonyl compounds.
Coupling Reactions: The final step involves coupling the piperidine ring with the quinazolinone core under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(butan-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely, but common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may yield dihydroquinazolinone derivatives.
Scientific Research Applications
3-{[1-(butan-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[1-(butan-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Structural Similarities and Variations
The quinazolinone core is shared across all analogs, but substitutions at positions 3 and 7 vary significantly:
Pharmacological and Physicochemical Properties
- The thiazole-containing analog may exhibit mixed effects due to sulfur’s electronegativity.
- Binding Affinity : Piperidine substitutions influence receptor interactions. For example, methyl-piperidine analogs show moderate activity in preliminary assays, while bulkier groups (e.g., butan-2-yl) may enhance selectivity for hydrophobic binding pockets.
- Metabolic Stability : Thiazole-containing derivatives are prone to cytochrome P450-mediated oxidation, whereas the target compound’s alkyl chain may undergo slower β-oxidation.
Biological Activity
3-{[1-(butan-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is a synthetic compound belonging to the quinazolinone class, which has been recognized for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and neurology, due to its ability to interact with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H27N3O2 |
| Molecular Weight | 327.44 g/mol |
| CAS Number | 2549035-17-6 |
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. It is hypothesized that the piperidine moiety enhances binding affinity to certain biological targets, potentially leading to modulation of enzyme activity or receptor signaling pathways. This interaction may result in various pharmacological effects, including anticancer and neuroprotective activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study reported that quinazolinones exhibit cytotoxicity in low micromolar ranges against breast cancer (MCF-7) and leukemia (HL-60) cell lines, indicating a promising therapeutic role in cancer treatment .
Neuroprotective Effects
The piperidine component of the compound may confer neuroprotective properties. Research into related compounds has demonstrated their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease .
Case Studies
- Cytotoxicity Assays : In vitro studies on similar quinazolinone derivatives revealed IC50 values ranging from 2 µM to 10 µM against cancer cell lines. These findings suggest that modifications in the quinazolinone structure can significantly influence cytotoxic potency .
- Binding Studies : Docking studies have indicated that these compounds can effectively bind to target proteins involved in cancer progression and neurodegenerative pathways. The binding affinities were measured using molecular dynamics simulations, confirming strong interactions with active sites of target enzymes .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity |
|---|---|
| 3-Methylidene Quinazolinones | Anticancer activity; cytotoxic against MCF-7 and HL-60 |
| Piperidine Derivatives | AChE inhibition; potential for treating neurodegeneration |
| Other Quinazolinone Derivatives | Broad-spectrum antibacterial activities |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
